![molecular formula C8H5BrN2O2 B1378351 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1427504-89-9](/img/structure/B1378351.png)

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

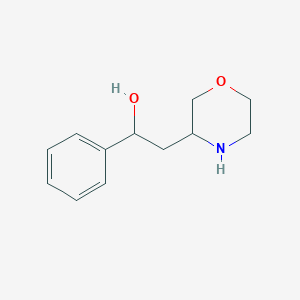

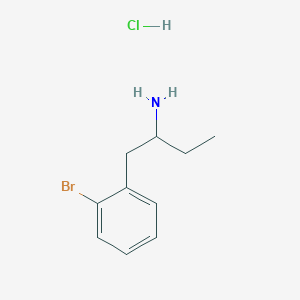

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance and should be stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is 1S/C8H5BrN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) and the InChI key is NNWNNQTUZYVQRK-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 241.04 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: , also known as 5-Bromo-6-azaindole 3-carboxylic acid , is a compound that belongs to the pyrrolopyridine and azaindole families. These chemical frameworks are found in many biologically active natural products and synthetic derivatives, and they have been used extensively in drug discovery due to their interesting biochemical and biophysical properties . Below is a comprehensive analysis focusing on six unique applications of this compound:

Kinase Inhibition

Azaindoles, including derivatives like 5-Bromo-6-azaindole 3-carboxylic acid, have been widely used as kinase inhibitors. Kinase inhibitors are important in the treatment of various diseases, including cancer, due to their role in regulating cell functions .

Antidiabetic Activity

Pyrrolopyridine derivatives have shown potential in treating diabetes. Their structure has been associated with antidiabetic activity, although specific studies on 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid would be needed to confirm this .

Antimycobacterial Properties

These compounds have also been found to possess antimycobacterial activities, which could be useful in treating bacterial infections such as tuberculosis .

Antiviral Applications

The antiviral properties of pyrrolopyridines make them candidates for the development of new antiviral therapies .

Antitumor Activities

Pyrrolopyridine derivatives have been investigated for their antitumor activities, which could lead to new treatments for various forms of cancer .

Nervous System Diseases

Biological investigations suggest that compounds like 5-Bromo-6-azaindole 3-carboxylic acid could be used to treat diseases of the nervous system due to their biological activity on neural pathways .

Immune System Modulation

These compounds may also play a role in modulating the immune system, which can be beneficial in treating autoimmune diseases or in organ transplantation .

Herbicidal Activity

While not directly related to the compound , indole carboxylic acids have shown herbicidal activity. Further research could explore whether 5-Bromo-6-azaindole 3-carboxylic acid has similar properties .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to interact withCorticotropin-releasing hormone receptor 2 (CRHR2) . CRHR2 is involved in various physiological responses, including stress response.

Mode of Action

If it acts similarly to related compounds, it may function as an antagonist for CRHR2 , blocking the receptor and preventing its normal function.

Biochemical Pathways

If it acts on CRHR2 as suggested, it could impact the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body’s response to stress .

Result of Action

Related compounds have been shown to reduce the migration and invasion abilities of certain cells , suggesting potential anti-metastatic effects.

properties

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWAHAYJRJOVKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CNC2=CN=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)

amine](/img/structure/B1378277.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)

![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)